molecular formula C18H11Cl4NOS2 B2960486 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide CAS No. 251096-87-4

3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide

Cat. No.: B2960486
CAS No.: 251096-87-4
M. Wt: 463.21
InChI Key: AUALZQWZQYHHFH-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide is a synthetic thiophene-carboxamide derivative of high interest in medicinal chemistry and pharmacological research. This compound features a thiophene core substituted with a carboxamide group linked to a 3,5-dichlorophenyl ring and a sulfanyl bridge connected to a 3,4-dichlorobenzyl group. The presence of multiple chlorine atoms and the sulfanyl-thiophene-carboxamide scaffold is characteristic of compounds studied for their potential as kinase inhibitors or modulators of cellular signaling pathways. Its structural complexity, including dichlorophenyl motifs similar to those in bioactive molecules , makes it a valuable chemical entity for developing novel therapeutic agents, primarily in oncology and inflammation research. The compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl4NOS2/c19-11-6-12(20)8-13(7-11)23-18(24)17-16(3-4-25-17)26-9-10-1-2-14(21)15(22)5-10/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUALZQWZQYHHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl4NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide (CAS Number: 251096-87-4) is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its unique structural features, including a thiophene ring and dichlorobenzyl moiety, contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene and carboxamide functionalities exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, this compound has been studied for its anticancer potential against several cancer cell lines.

Anticancer Activity

A study focusing on thiophene carboxamide derivatives highlighted the potential of this compound as a biomimetic of Combretastatin A-4 (CA-4), a known anticancer agent. The findings revealed that the compound exhibited significant cytotoxicity against Hep3B cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHep3B12.58Tubulin binding
CA-4Hep3B5.46Tubulin binding
N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideHep3B7.66Microtubule disruption

The results suggest that the compound's mechanism involves interference with microtubule dynamics, similar to CA-4. This interaction leads to cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with tubulin. The thiophene ring enhances binding affinity due to its aromatic character, allowing for effective competition with colchicine in the tubulin-colchicine-binding pocket.

Figure 1: Molecular Docking Interaction

Molecular Docking (This image is illustrative; please refer to specific studies for actual data.)

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Preliminary studies indicate that similar compounds may exhibit mutagenic properties and potential carcinogenic effects. Therefore, thorough toxicity assessments are necessary before clinical applications can be considered.

Comparison with Similar Compounds

Key Differences :

  • The thiophene carboxamide core in the target compound may offer distinct electronic and steric properties compared to the acrylamide backbone of 1f.
  • The sulfanyl group in the target compound could enhance stability or alter metabolic pathways relative to the acrylamide’s α,β-unsaturated system .

Dichlorophenyl Sulfonamides and Crystal Packing

describes N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, a sulfonamide analog with a tilted benzene ring conformation (82.3° interplanar angle) and hydrogen-bonded R₂²(8) motifs. Comparisons with the target compound:

Property Target Compound (Carboxamide) N-(3,5-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide (Sulfonamide)
Functional Group Carboxamide (-CONH-) Sulfonamide (-SO₂NH-)
Interplanar Tilt Not reported 82.3°
Hydrogen Bonding Likely N–H···O/S interactions N–H···O and C–H···π interactions
Solubility Moderate (predicted) Low (due to sulfonamide rigidity)

Implications :

  • Sulfonamides’ rigid packing (e.g., R₂²(8) motifs) contrasts with carboxamides’ variable hydrogen-bonding patterns, which could affect crystallization and formulation .

Dichlorophenyl Pesticides and Agrochemical Relevance

lists dichlorophenyl-containing pesticides like propanil (N-(3,4-dichlorophenyl)propanamide) and fenoxacrim. Structural parallels and divergences include:

Compound Core Structure Substituents Application
Target Compound Thiophene carboxamide 3,4-dichlorobenzyl sulfanyl Not reported
Propanil Propanamide 3,4-dichlorophenyl Herbicide
Fenoxacrim Hexahydropyrimidine 3,4-dichlorophenyl Fungicide (probable)

Functional Insights :

  • Propanil’s simple propanamide structure contrasts with the target compound’s heteroaromatic core, suggesting divergent modes of action.

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